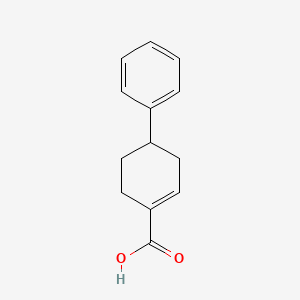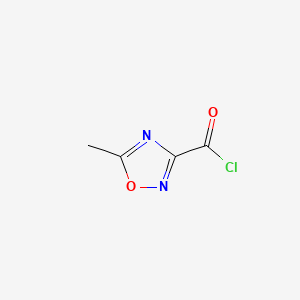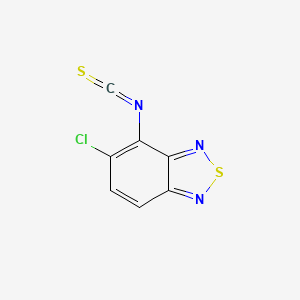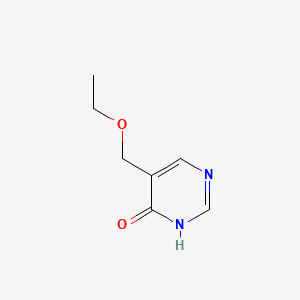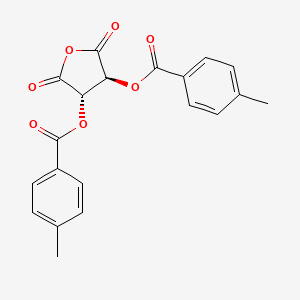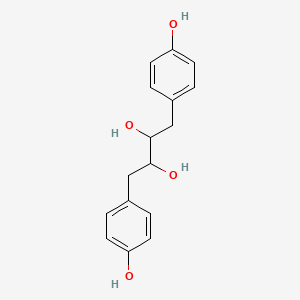
1,4-Di-(4-hydroxyphenyl)-2,3-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di-(4-hydroxyphenyl)-2,3-butanediol is a natural product found in Streptomyces with data available.
Scientific Research Applications
Microbial Production as Platform Chemicals
Diols, including 1,4-Butanediol (1,4-BDO), are crucial platform chemicals with wide applications in chemicals and fuels production. Recent advancements in microbial bioconversion of renewable materials have shown promise in producing these diols biotechnologically, highlighting the significant role of 1,4-BDO as a green chemical. The engineering of production strains and fermentation process optimization have been key areas of development, underscoring the potential of microbial cell factories in the sustainable production of 1,4-BDO and related diols (Zeng & Sabra, 2011) (Sabra, Groeger, & Zeng, 2016).
Biotechnological Advances in 1,4-BDO Production
The metabolic engineering of Escherichia coli for the direct production of 1,4-BDO from renewable carbohydrate feedstocks represents a groundbreaking development in biotechnology. This approach has led to E. coli strains capable of producing 1,4-BDO with high efficiency, demonstrating the feasibility of using metabolic engineering and systems biology to develop new bioprocesses for commodity chemicals that are not naturally produced by living cells (Yim et al., 2011) (Liu & Lu, 2015).
Electrochemical Reactivity and Product Selectivity
The position of hydroxyl groups in butanediols, including 1,4-BDO, significantly influences their electro-oxidation reactivities and product selectivity. Studies have shown that the electrochemical reactivity of butanediols varies with the position of hydroxyl groups, offering insights into reactant selection for the electrochemical synthesis of value-added chemicals. This understanding is critical for optimizing electrochemical processes and enhancing the production of specific, high-value products from butanediols (Sun et al., 2022).
Catalytic Conversion and Chemical Synthesis
Research on the catalytic conversion of 1,4-BDO to valuable chemicals, such as unsaturated alcohols, has explored the use of various catalysts, including rare earth zirconates. These catalysts have shown effectiveness in the dehydration of butanediols to produce unsaturated alcohols, demonstrating the potential of catalytic processes in transforming biomass-derived chemicals into industrially relevant products. Such studies underscore the role of catalysis in the sustainable production of chemicals from renewable resources (Matsuda et al., 2020).
properties
CAS RN |
150346-21-7 |
|---|---|
Product Name |
1,4-Di-(4-hydroxyphenyl)-2,3-butanediol |
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.316 |
IUPAC Name |
1,4-bis(4-hydroxyphenyl)butane-2,3-diol |
InChI |
InChI=1S/C16H18O4/c17-13-5-1-11(2-6-13)9-15(19)16(20)10-12-3-7-14(18)8-4-12/h1-8,15-20H,9-10H2 |
InChI Key |
HSXZRJJGRJUHLX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(CC2=CC=C(C=C2)O)O)O)O |
synonyms |
1,4-di-(4-hydroxyphenyl)-2,3-butanediol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




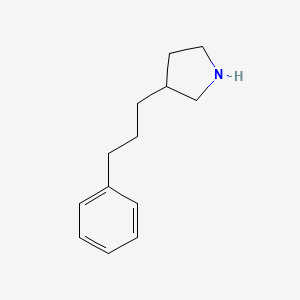


![1-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586071.png)
![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)
